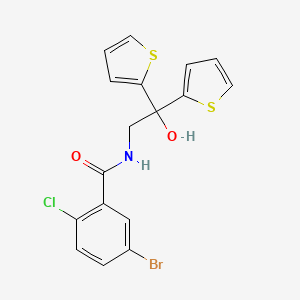

![molecular formula C22H24N4O3S B2504428 N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1089991-48-9](/img/structure/B2504428.png)

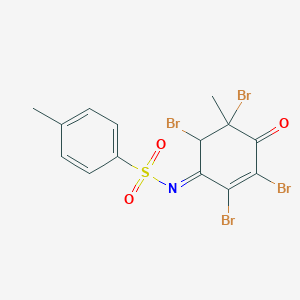

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide” is a complex organic compound. It contains an imidazo[1,2-a]pyridine moiety, which is a bicyclic structure consisting of an imidazole ring fused with a pyridine ring. This moiety is known to have various biological activities . The compound also contains a piperidine ring, which is a common feature in many pharmaceuticals, and a phenylethenyl group, which could contribute to its potential biological activities.

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The imidazo[1,2-a]pyridine moiety is a bicyclic structure, which could potentially impart rigidity to the molecule and influence its interactions with biological targets .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the imidazo[1,2-a]pyridine moiety could potentially undergo various substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazo[1,2-a]pyridine and piperidine rings could influence its solubility, stability, and reactivity .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- One-Pot Synthesis Techniques : The development of efficient synthesis methods for imidazo[1,2-a]pyridines is a key area of research. For example, a one-pot, two-step synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides demonstrates the utility of zinc chloride as a catalyst, simplifying the synthesis process and improving yield outcomes (Yu et al., 2014). Similarly, advancements in continuous flow synthesis present a significant leap, allowing for the streamlined production of highly functionalized imidazo[1,2-a] heterocycles, which could include derivatives like the compound (Herath et al., 2010).

Biological Activity and Applications

- Antiviral and Antituberculosis Activity : Studies on imidazo[1,2-a]pyridine derivatives reveal their potential as antiviral agents, specifically against human rhinovirus, highlighting their relevance in developing treatments for viral infections (Hamdouchi et al., 1999). Additionally, the antimycobacterial properties of imidazo[1,2-a]pyridine-8-carboxamides suggest their application in combating Mycobacterium tuberculosis, offering a novel lead for tuberculosis treatment (Ramachandran et al., 2013).

Material Science Applications

- Ionic Liquids and Functional Materials : The chemical versatility of imidazo[1,2-a]pyridines is also explored in the synthesis of room temperature ionic liquids (RTILs), with methodologies developed for the direct methylation and trifluoroethylation of imidazole and pyridine derivatives, demonstrating their potential utility in creating novel materials (Zhang et al., 2003).

Orientations Futures

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could involve in vitro studies to determine its activity against various biological targets, as well as in vivo studies to assess its efficacy and safety in animal models .

Propriétés

IUPAC Name |

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c27-22(23-16-20-17-25-12-5-4-8-21(25)24-20)19-9-13-26(14-10-19)30(28,29)15-11-18-6-2-1-3-7-18/h1-8,11-12,15,17,19H,9-10,13-14,16H2,(H,23,27)/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUZJXYJZHPZIH-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CN3C=CC=CC3=N2)S(=O)(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C(=O)NCC2=CN3C=CC=CC3=N2)S(=O)(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({imidazo[1,2-a]pyridin-2-yl}methyl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]cyclohexyl]pyridazin-3-one](/img/structure/B2504347.png)

![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2504348.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2504349.png)

![N-[4-[3-(Triazol-1-ylmethyl)azetidine-1-carbonyl]phenyl]acetamide](/img/structure/B2504354.png)

![1-((2-Phenylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B2504358.png)

![4-(dimethylamino)-N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2504360.png)

![1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2504361.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate](/img/structure/B2504363.png)